
1-Boc-4-bromo-1H-indazole-3-carboyxlic acid methyl ester
Overview
Description
1-Boc-4-bromo-1H-indazole-3-carboyxlic acid methyl ester is a chemical compound with the molecular formula C14H15BrN2O4 . It is also known by other names such as 1-O-tert-butyl 3-O-methyl 4-bromoindazole-1,3-dicarboxylate and 1H-Indazole-1,3-dicarboxylic acid, 4-bromo-, 1-(1,1-dimethylethyl) 3-methyl ester .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a total of 37 bonds, including 22 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 2 double bonds, and 10 aromatic bonds . The structure also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic ester, 1 aromatic (thio-) carbamate, and 1 Pyrazole .Physical And Chemical Properties Analysis
The molecular weight of this compound is 355.18 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Synthesis and Structural Analysis
1-Boc-4-bromo-1H-indazole-3-carboyxlic acid methyl ester and its derivatives have been utilized in various synthesis processes and structural analyses in scientific research. For instance, these compounds have been employed in the preparation of new diazocanes as scaffolds for combinatorial chemistry, highlighting their utility in creating diverse molecular structures (Penning & Christoffers, 2012). Moreover, the synthesis and structural analysis of novel tetrahydro-1H-indazoles have been conducted, indicating the versatility of these compounds in generating complex heterocyclic compounds (Murugavel, Amirthaganesan, & Sabapathy Mohan, 2010).
Chemical and Physical Properties
Research has also focused on understanding the chemical and physical properties of indazole derivatives. Studies on the synthesis and structural characterization of substituted indazoles, including ester and carboxylic acid derivatives, have provided insights into the molecular structure and interactions of these compounds (Teixeira et al., 2006). Additionally, the determination of the molar standard enthalpy of formation for various indazoles, including methyl ester derivatives, contributes to the understanding of their energetic and structural influence in different phases (Orozco-Guareño et al., 2019).
Catalysis and Chemical Transformations
The compound has been integral in studies involving catalysis and chemical transformations. For example, research on Bronsted acidic ionic liquid-catalyzed N-Boc protection of amines has showcased the potential of these compounds in facilitating chemoselective reactions (Sunitha et al., 2008). Additionally, the compound has been utilized in the regiospecific synthesis of indazole isomers, demonstrating its role in achieving precise molecular configurations (Dandu et al., 2007).
properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 4-bromoindazole-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O4/c1-14(2,3)21-13(19)17-9-7-5-6-8(15)10(9)11(16-17)12(18)20-4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSMPLRPLMXWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C(=CC=C2)Br)C(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride](/img/structure/B1446458.png)

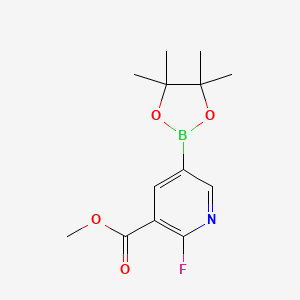
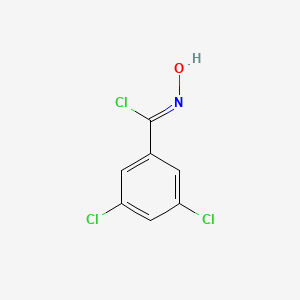
![4-(Benzyloxy)-3-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1446464.png)

![2,5-Dioxoazolidinyl (2R)-2-[(tert-butoxy)carbonylamino]-3-[4-(phenylmethoxy)phenyl]propanoate](/img/structure/B1446466.png)

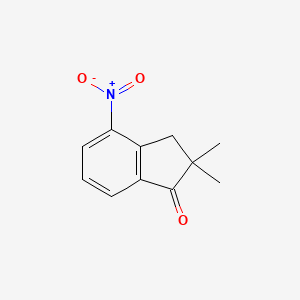
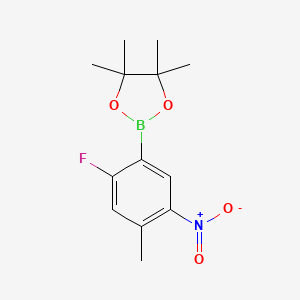
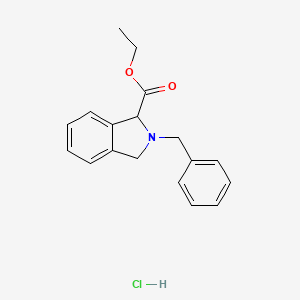
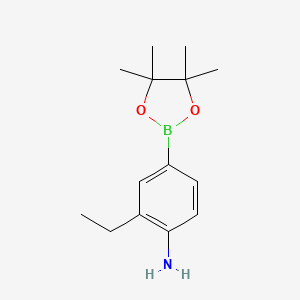

![2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1446480.png)